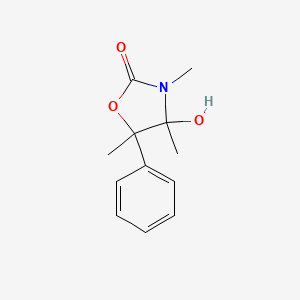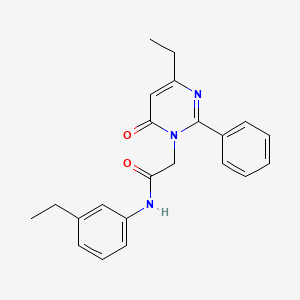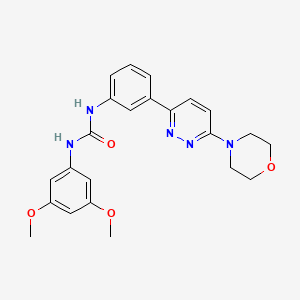![molecular formula C23H31N3O3S B11194759 5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11194759.png)
5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl group, a hydroxy group, and a piperidinyl ethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an aluminum chloride catalyst.
Hydroxylation: The hydroxy group can be introduced by hydroxylation of the appropriate intermediate using a suitable oxidizing agent such as hydrogen peroxide.
Introduction of the Piperidinyl Ethyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl ethyl sulfanyl group is introduced using 2-chloro-2-(piperidin-1-yl)ethyl sulfide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinyl ethyl sulfanyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Hydrolysis: Formation of carboxylic acids or amines.
Scientific Research Applications
5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinyl ethyl sulfanyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 5-BUTYL-3-(3,4-DIMETHYLPHENYL)-6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidinyl ethyl sulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C23H31N3O3S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
5-butyl-3-(3,4-dimethylphenyl)-6-hydroxy-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C23H31N3O3S/c1-4-5-9-19-21(28)24-23(30-15-20(27)25-12-7-6-8-13-25)26(22(19)29)18-11-10-16(2)17(3)14-18/h10-11,14,28H,4-9,12-13,15H2,1-3H3 |
InChI Key |
LVMOSXCKTREQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N(C1=O)C2=CC(=C(C=C2)C)C)SCC(=O)N3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194678.png)
![N-butyl-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11194683.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11194700.png)
![4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194705.png)

![1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B11194731.png)
![4-chloro-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11194746.png)
![Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B11194750.png)
![5'-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11194751.png)


![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11194765.png)
![N-(naphthalen-1-yl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11194767.png)
